molecular formula C9H6INO2 B166829 5-Iodo-6-amino-1,2-benzopyrone CAS No. 137881-27-7

5-Iodo-6-amino-1,2-benzopyrone

Cat. No.: B166829
CAS No.: 137881-27-7
M. Wt: 287.05 g/mol
InChI Key: WWRAFPGUBABZSD-UHFFFAOYSA-N
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Description

5-Iodo-6-amino-1,2-benzopyrone: is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is a derivative of benzopyrone, characterized by the presence of an iodine atom at the 5th position and an amino group at the 6th position on the benzopyrone ring.

Mechanism of Action

Target of Action

The primary target of 5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is the nuclear enzyme poly (ADP-ribose) synthetase (PARS) , also known as polyADP-ribose polymerase (PARP) . This enzyme plays a crucial role in various cellular processes, including DNA repair, genomic stability, and programmed cell death .

Mode of Action

INH2BP acts as a potent inhibitor of PARS . It interacts with PARS, preventing its activation and subsequent functions . This inhibition can protect cells from damage and death in certain conditions, such as diabetes .

Biochemical Pathways

INH2BP affects several cellular signal transduction pathways . It has been shown to regulate the activation of mitogen-activated protein kinase (MAP kinase) and nuclear factor kappa B (NF-kappa B) . These pathways play key roles in cellular responses to stress and inflammation .

Pharmacokinetics

Its effectiveness in in vivo studies suggests that it has suitable bioavailability .

Result of Action

INH2BP has demonstrated protective effects against cell damage and death in various models. For instance, it has been shown to protect mice from multiple-low-dose-streptozotocin-induced diabetes . It also protects cells from oxidative stress-induced apoptosis by reducing the production of intracellular reactive oxygen species (ROS), regulating apoptotic-related proteins, and activating the ERK1/2 and p38 MAPK .

Action Environment

The action of INH2BP can be influenced by environmental factors such as the presence of endotoxins or cytokines . For example, INH2BP has been shown to modulate the production of inflammatory mediators in response to bacterial lipopolysaccharide (LPS), an endotoxin . It’s also worth noting that the effectiveness of INH2BP can vary depending on the specific cellular and disease context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-amino-1,2-benzopyrone typically involves the iodination of 6-amino-1,2-benzopyrone. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-amino-1,2-benzopyrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Iodo-6-amino-1,2-benzopyrone is unique due to its specific substitution pattern on the benzopyrone ring, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and modulate multiple cellular signaling pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

6-amino-5-iodochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRAFPGUBABZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160350
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137881-27-7
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-6-amino-1,2-benzopyrone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: INH2BP acts as a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP, also known as pADPRT) [, , , , , , , , , , , , , ]. This inhibition indirectly affects various cellular processes, including DNA repair, transcription, inflammation, and cell death. For instance, it has been shown to:

  • Downregulate growth stimulatory signal pathways: This includes diminishing cyclin A protein, augmenting the hypophosphorylated form of Rb protein, downregulating DNA-methyltransferase, PKC, and ODC proteins, and suppressing ras gene expression without affecting the ras gene itself [].
  • Modulate inflammatory responses: INH2BP inhibits the production of inflammatory mediators like prostaglandins and nitric oxide, while also enhancing LPS-induced IL-10 production [].
  • Protect against oxidative stress-induced apoptosis: It achieves this by scavenging intracellular reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like Mn-SOD, Cu/Zn-SOD, and heme oxygenase-1 [].
  • Impact mitochondrial function: While INH2BP protects against mitochondrial injury caused by PARS activation in response to oxidants like peroxynitrite [], it does not prevent peroxynitrite-induced mitochondrial dysfunction and cell death in oligodendrocytes, suggesting a cell-type specific effect [].

ANone: The provided abstracts do not elaborate on the material compatibility and stability of INH2BP under various conditions. Further research or information from the manufacturer would be necessary to address these aspects.

A: The provided abstracts primarily focus on INH2BP as a PARP inhibitor and do not suggest inherent catalytic properties or applications beyond its inhibitory role. Its primary mechanism of action involves binding to PARP, preventing its enzymatic activity [, , , , , , , , , , , , ].

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